

Torvoside D: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Torvoside D*

Cat. No.: *B15593686*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Torvoside D is a naturally occurring steroidal saponin, a class of compounds known for their diverse pharmacological activities. Isolated from plants of the *Solanum* genus, particularly *Solanum chrysotrichum*, **Torvoside D** and its structural analogues have garnered interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and known biological activities of **Torvoside D** and related compounds. It also outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes key experimental workflows and potential signaling pathways.

Physicochemical Properties of Torvoside D

Torvoside D is a complex steroidal glycoside. Its fundamental properties are summarized in the table below. While an experimentally determined melting point and specific solubility values in various solvents are not readily available in the current literature, computed and known qualitative data provide valuable insights.

Property	Value	Source
Molecular Formula	C38H62O13	[1]
Molecular Weight	726.89 g/mol	[1]
Exact Mass	726.41904203 Da	[1]
Appearance	Amorphous powder (typical for related compounds)	
Solubility	Soluble in methanol	
Topological Polar Surface Area (TPSA)	197 Å ²	[1]
XLogP3	1.6	[1]
Hydrogen Bond Donor Count	7	
Hydrogen Bond Acceptor Count	13	
Rotatable Bond Count	4	

Biological Activities and Potential Signaling Pathways

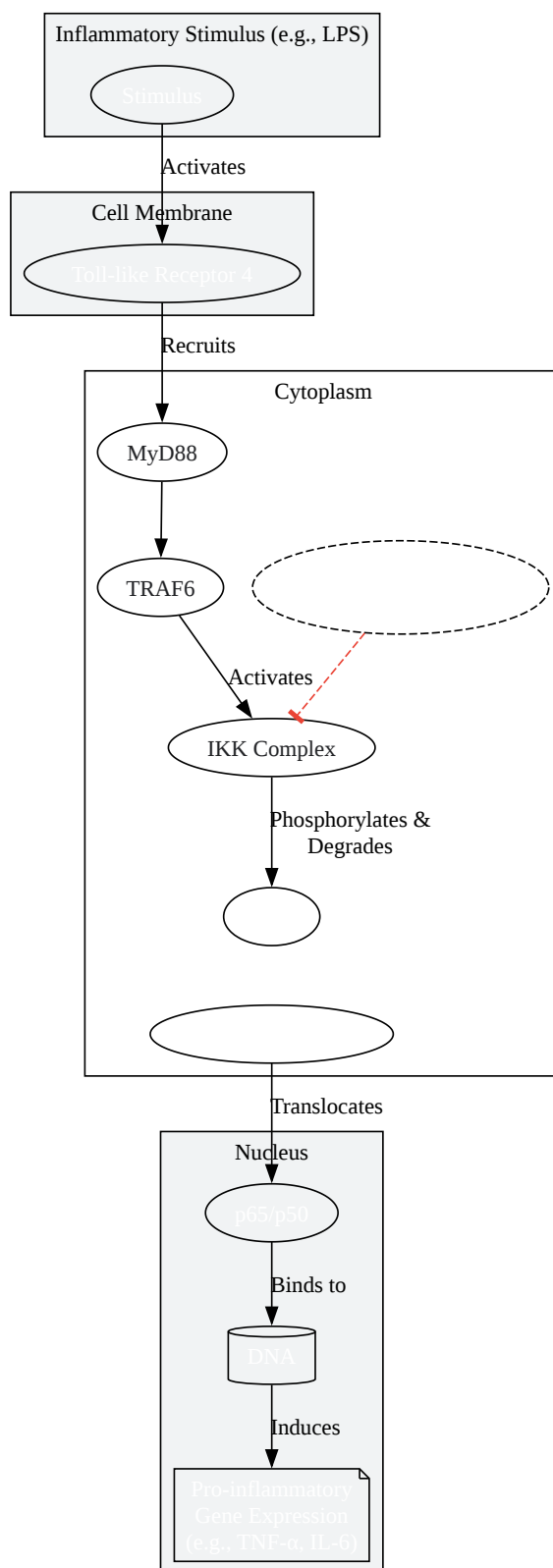
While specific studies detailing the biological activities and mechanisms of action of **Torvoside D** are limited, research on structurally related "torvosides" and other steroidal saponins from *Solanum* species provides strong indications of its potential pharmacological effects. These include antiviral, anti-inflammatory, and cytotoxic activities.

Antiviral Activity

Several studies have highlighted the antiviral potential of torvosides. For instance, Torvoside H, isolated from *Solanum torvum*, has demonstrated activity against Herpes Simplex Virus type 1 (HSV-1)[2][3]. The mechanism of action for antiviral flavonoids, a broad class of natural products that includes saponin glycosides, can involve inhibition of viral entry, replication, and protein synthesis[4].

Anti-inflammatory Activity

Steroidal glycosides from *Solanum torvum* have been shown to possess anti-neutrophilic inflammatory properties[5]. The anti-inflammatory effects of many natural compounds, including flavonoids and saponins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF- κ B and MAPK pathways[4][6][7]. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.



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Caption: Potential anti-inflammatory signaling pathway of **Torvoside D**.

Cytotoxic Activity

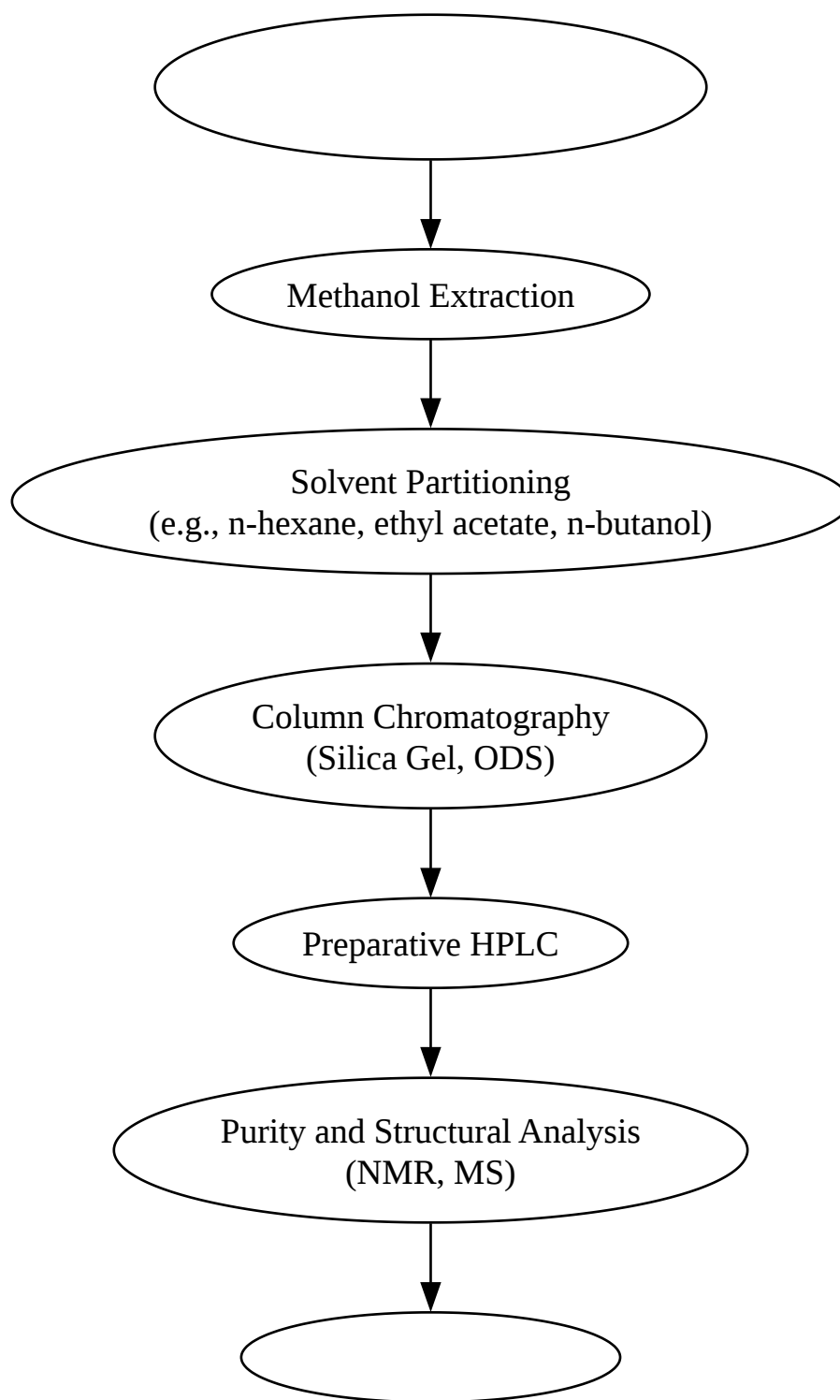
Numerous steroidal saponins isolated from various *Solanum* species have demonstrated cytotoxic effects against a range of cancer cell lines[8][9][10]. While specific IC50 values for **Torvoside D** are not yet published, related compounds have shown activity. For example, other steroidal glycosides from *Solanum torvum* exhibited cytotoxicity against SK-LU-1, HepG2, MCF-7, and T24 cancer cell lines with IC50 values ranging from 7.89 to 46.76 μM . The mechanism of cytotoxicity for many saponins involves membrane permeabilization and induction of apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of **Torvoside D**.

Isolation and Purification of Torvoside D from *Solanum chrysotrichum*

This protocol is a generalized procedure for the isolation of steroidal saponins from *Solanum* species and can be adapted for **Torvoside D**.



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Caption: General workflow for the isolation and purification of **Torvoside D**.

- Extraction:

- Air-dry and powder the plant material (e.g., aerial parts of *S. chrysotrichum*).
- Extract the powdered material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times.
- Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
 - **Torvoside D**, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).
- Column Chromatography:
 - Subject the n-butanol fraction to column chromatography on silica gel.
 - Elute with a gradient of chloroform and methanol.
 - Monitor the fractions by thin-layer chromatography (TLC) and pool similar fractions.
 - Further purify the relevant fractions using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Perform final purification of the enriched fractions by preparative HPLC on a C18 column to yield pure **Torvoside D**.
- Structural Elucidation and Purity Assessment:
 - Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
 - Assess the purity of the final compound by analytical HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of **Torvoside D** against a cancer cell line.

- Cell Seeding:
 - Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Torvoside D** in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of **Torvoside D**. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
 - Incubate the plate for 48-72 hours.
- MTT Assay:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antiviral Plaque Reduction Assay

This protocol is a standard method to evaluate the antiviral activity of a compound.

- Cell Seeding:
 - Seed host cells (e.g., Vero cells for HSV-1) in a 24-well plate and grow to confluence.
- Viral Infection:
 - Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
- Compound Treatment:
 - Remove the viral inoculum and wash the cells with PBS.
 - Overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of **Torvoside D**.
- Plaque Formation:
 - Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
- Plaque Visualization and Counting:
 - Fix the cells with a solution of 10% formaldehyde.
 - Stain the cells with a 0.5% crystal violet solution.
 - Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each concentration compared to the virus control.

- Determine the IC50 value (the concentration that inhibits plaque formation by 50%).

Conclusion

Torvoside D represents a promising natural product with potential therapeutic applications, particularly in the areas of antiviral, anti-inflammatory, and anticancer research. While further studies are required to fully elucidate its specific biological activities and mechanisms of action, the information presented in this guide provides a solid foundation for researchers to explore the pharmacological potential of this steroidal saponin. The provided protocols offer a starting point for the isolation, purification, and evaluation of **Torvoside D**, paving the way for future discoveries in drug development.

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